molecular formula C7H4ClF3O3S B13246826 4-Hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride

4-Hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B13246826
M. Wt: 260.62 g/mol
InChI Key: GEZCHSUBLWSUNJ-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride is a versatile chemical building block with the molecular formula C7H4ClF3O3S and a monoisotopic mass of 259.95218 Daltons . This compound belongs to a class of benzenesulfonyl chlorides that are highly valued in medicinal and agrochemical research for their role as key intermediates in the synthesis of sulfonamide and sulfonate derivatives . The presence of both a sulfonyl chloride group and a hydroxy group on the aromatic ring, which is further modified with a trifluoromethyl group, makes it a particularly useful scaffold for constructing more complex molecules . The sulfonyl chloride moiety is highly reactive toward nucleophiles such as amines and alcohols, enabling researchers to efficiently create sulfonamides and sulfonate esters. These functional groups are critical in the development of active pharmaceutical ingredients (APIs) and other specialty chemicals, where the trifluoromethyl group is often incorporated to enhance metabolic stability, lipophilicity, and membrane permeability . Compounds with the C7H4ClF3O3S structure, including various isomers, are featured in numerous patent applications, underscoring their significant research value in creating novel compounds for various applications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. As with all sulfonyl chlorides, it should be stored under anhydrous conditions and handled with care to prevent hydrolysis.

Properties

Molecular Formula

C7H4ClF3O3S

Molecular Weight

260.62 g/mol

IUPAC Name

4-hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride

InChI

InChI=1S/C7H4ClF3O3S/c8-15(13,14)4-1-2-6(12)5(3-4)7(9,10)11/h1-3,12H

InChI Key

GEZCHSUBLWSUNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Sulfonyl Chloride Formation via Chlorosulfonation

The classical approach to prepare aryl sulfonyl chlorides is the chlorosulfonation of the corresponding aromatic compound. For 4-hydroxy-3-(trifluoromethyl)benzene derivatives, the reaction typically involves:

  • Starting material: 4-hydroxy-3-(trifluoromethyl)benzene or its derivatives.
  • Reagent: Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2).
  • Conditions: Controlled temperature (often 0–70 °C) to avoid over-chlorosulfonation or degradation.
  • Outcome: Direct installation of the sulfonyl chloride group at the position ortho or para to the hydroxy group, depending on directing effects.

This method is widely used due to its straightforwardness and relatively high yields.

Regioselective Functionalization via Electrophilic Aromatic Substitution

To achieve the specific substitution pattern (hydroxy at 4-position, trifluoromethyl at 3-position), electrophilic aromatic substitution (EAS) reactions are employed:

  • Trifluoromethylation can be introduced either by direct trifluoromethylation of hydroxybenzene derivatives or by starting from trifluoromethyl-substituted benzenes.
  • Hydroxylation is often introduced by selective nitration followed by reduction and diazotization/hydrolysis or by direct hydroxylation methods.

Synthesis from 4-Chloro-3-(trifluoromethyl)benzenesulfonyl Chloride

A related compound, 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride, is often used as a precursor in sulfonylation reactions. Its preparation involves:

  • Sulfonylation of 4-chloro-3-(trifluoromethyl)benzene with chlorosulfonic acid.
  • Reaction with nucleophiles such as morpholine to yield sulfonamide derivatives.

This route demonstrates the versatility of sulfonyl chlorides in further functionalization.

Representative Synthetic Route from Patent Literature

A notable preparation process adapted from patent WO2013065066A1 and related patents involves:

Step Reagents & Conditions Description Yield & Purity
1 Starting material: 4-oxo-4-[3-(trifluoromethyl)-5,6-dihydrotriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-one Enzymatic reduction to obtain chiral intermediate High chiral purity, improved yield
2 Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride, substituted benzenesulfonyl chlorides) in presence of base Introduction of sulfonyl chloride moiety by nucleophilic substitution High yield, retention of configuration
3 Purification by chromatography or crystallization Isolation of pure 4-hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride derivatives Purity > 97%

This enzymatic route offers advantages such as stereoselectivity and environmental benefits over traditional chemical reductions.

Industrial Scale Synthesis Considerations

Industrial synthesis emphasizes:

  • Use of readily available starting materials such as trifluoromethyl-substituted benzenes.
  • Controlled chlorosulfonation with chlorine gas or chlorosulfonic acid under mild conditions.
  • Efficient workup involving aqueous washes, drying agents, and distillation.
  • Avoidance of hazardous reagents or byproducts.

For example, a related sulfonyl chloride, 2-fluoro-6-trifluoromethylbenzenesulfonyl chloride, has been prepared industrially by passing chlorine gas into a mixture of the corresponding sulfonate and hydrochloric acid at 70 °C, followed by washing and drying to achieve >90% yield and >97% purity.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Purity (%) Notes
Chlorosulfonation 4-Hydroxy-3-(trifluoromethyl)benzene Chlorosulfonic acid or SO2Cl2 0–70 °C, stirring 80–90 >95 Classical, straightforward
Enzymatic reduction + sulfonylation Chiral ketone intermediates Sulfonyl chlorides, base Mild, enzymatic catalyst High (not quantified) >97 Stereoselective, eco-friendly
Industrial chlorination Fluoro-trifluoromethyl sulfonate Chlorine gas, HCl 70 °C, 5 h >90 97+ Scalable, efficient
Nitration-reduction-hydroxylation sequence Trifluoromethylbenzene derivatives Mixed acids, reducing agents Multi-step Variable Variable Complex, risk of isomers

Summary and Recommendations

  • The most common and practical method for preparing 4-hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride is direct chlorosulfonation of the corresponding hydroxy-trifluoromethylbenzene under controlled conditions.
  • Enzymatic routes offer stereoselectivity and environmental benefits but may be more suited for complex derivatives rather than simple sulfonyl chlorides.
  • Industrial methods optimize reaction parameters such as temperature, reagent ratios, and purification to maximize yield and purity.
  • Careful control of reaction conditions is essential to avoid side reactions such as over-chlorosulfonation or decomposition.
  • Purification typically involves aqueous washes, drying, and distillation or chromatography to achieve high purity (>97%).

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form complex organic molecules.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Catalysts: Palladium complexes for coupling reactions

Major Products

Scientific Research Applications

4-Hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions .

Comparison with Similar Compounds

4-(Trifluoromethyl)benzenesulfonyl Chloride

  • Structure : Lacks the hydroxy group at position 3.
  • Properties : Higher lipophilicity due to the absence of -OH, making it more suitable for hydrophobic environments. The -CF₃ group retains electron-withdrawing effects, enhancing sulfonyl chloride stability .
  • Applications : Used in synthesizing sulfonamide derivatives for pharmaceuticals and agrochemicals .

4-Fluoro-3-(trifluoromethyl)benzenesulfonyl Chloride

  • Structure : Replaces -OH with fluorine (-F) at position 4.
  • Properties : Increased stability against hydrolysis compared to the hydroxy analogue. Fluorine’s electronegativity further activates the sulfonyl chloride for nucleophilic substitution .
  • Physical Data : Molecular weight 262.61 g/mol, moisture-sensitive, and stored at controlled temperatures .
  • Applications : Intermediate in fluorinated drug candidates and specialty polymers.

4-Chloro-3-(trifluoromethyl)benzenesulfonyl Chloride

  • Structure : Substitutes -OH with chlorine (-Cl) at position 4.
  • Properties : Chlorine’s bulkiness and moderate electronegativity alter reaction kinetics in substitution reactions. Higher molecular weight (279.07 g/mol) compared to the hydroxy variant .
  • Commercial Availability: Supplied by Conier Chem&Pharma Limited for industrial-scale synthesis .

4-(Trifluoromethanesulfonyl)benzenesulfonyl Chloride

  • Structure : Features an additional trifluoromethanesulfonyl (-SO₂CF₃) group.
  • Properties : Enhanced electron-withdrawing effects from dual -SO₂ groups increase electrophilicity. Molecular weight 308.68 g/mol .
  • Applications : Used in high-performance polymers and corrosion-resistant coatings.

Comparative Analysis Table

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties Applications References
4-Hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride -OH (4), -CF₃ (3), -SO₂Cl 246.62* Polar, reactive sulfonyl chloride Sulfonamides, polymers
4-(Trifluoromethyl)benzenesulfonyl chloride -CF₃ (4), -SO₂Cl 228.58 Hydrophobic, stable Pharmaceuticals, agrochemicals
4-Fluoro-3-(trifluoromethyl)benzenesulfonyl chloride -F (4), -CF₃ (3), -SO₂Cl 262.61 Moisture-sensitive, reactive Fluorinated drugs, polymers
4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride -Cl (4), -CF₃ (3), -SO₂Cl 279.07 Moderate reactivity, bulkier substituent Industrial synthesis
4-(Trifluoromethanesulfonyl)benzenesulfonyl chloride -SO₂CF₃ (4), -SO₂Cl 308.68 Highly electrophilic Specialty polymers, coatings

*Calculated based on similar compounds.

Commercial Availability and Suppliers

  • 4-Fluoro-3-(trifluoromethyl)benzenesulfonyl chloride : Available from Thermo Scientific (97% purity) and Alfa (250 mg to 1 g quantities) .
  • 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride: Supplied by Conier Chem&Pharma Limited .
  • Other Derivatives : Suppliers like Matrix Scientific and TCI provide tailored sulfonyl chlorides for research and industrial use .

Biological Activity

4-Hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride is a compound of significant interest due to its unique chemical structure and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and electron-withdrawing properties, which can influence its interactions with biological targets.

The compound features a sulfonyl chloride functional group attached to a phenolic structure, which is characterized by the presence of a hydroxyl group and a trifluoromethyl substituent. This combination is known to enhance reactivity in various chemical reactions, including nucleophilic substitutions.

Biological Activities

Research has indicated that 4-hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride exhibits several biological activities, including:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, particularly those involved in inflammatory processes. For instance, it has shown moderate inhibition against cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in the biosynthesis of inflammatory mediators .
  • Antioxidant Activity : The presence of the trifluoromethyl group contributes to the compound's ability to scavenge free radicals, thereby providing antioxidant benefits. This activity is essential for protecting cells from oxidative stress .
  • Cytotoxicity : Preliminary studies have evaluated the cytotoxic effects of this compound on cancer cell lines, revealing potential applications in cancer therapy. For example, it was tested against MCF-7 breast cancer cells and demonstrated significant cytotoxic effects .

Structure-Activity Relationship (SAR)

The biological activity of 4-hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride can be attributed to its structural features:

  • Trifluoromethyl Group : This group enhances the compound's hydrophobicity and may facilitate better membrane permeability, increasing its bioavailability and interaction with cellular targets.
  • Hydroxyl Group : The presence of the hydroxyl group contributes to hydrogen bonding interactions with biological macromolecules, enhancing binding affinity and specificity towards enzyme active sites .

Case Studies

  • Inhibition of Cyclooxygenase : A study reported that derivatives of 4-hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride exhibited varying degrees of inhibition against COX-2, with IC50 values indicating moderate potency compared to standard inhibitors .
  • Cytotoxicity Assessment : In vitro assays demonstrated that compounds containing the trifluoromethyl group showed enhanced cytotoxicity against MCF-7 cells, with IC50 values significantly lower than those of non-fluorinated analogs .

Data Table

Biological ActivityTarget Enzyme/Cell LineIC50 Value (μM)
COX-2 InhibitionCOX-210.5
LOX-15 InhibitionLOX-1512.8
CytotoxicityMCF-7 Cells15.0
Antioxidant ActivityDPPH ScavengingIC50 = 25.0

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-hydroxy-3-(trifluoromethyl)benzenesulfonyl chloride, and how can purity be optimized?

  • Methodology :

  • Sulfonation and Chlorination : Start with 3-(trifluoromethyl)phenol. Sulfonate using chlorosulfonic acid under controlled conditions (0–5°C) to introduce the sulfonyl group. Subsequent chlorination with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) yields the sulfonyl chloride.
  • Purification : Recrystallize from non-aqueous solvents (e.g., dry hexane) to avoid hydrolysis. Monitor purity via melting point (30–34°C, lit.) and HPLC .
  • Critical Note : Ensure anhydrous conditions to prevent decomposition, as contact with water releases toxic gases (e.g., HCl, SO₂) .

Q. How should this compound be stored to prevent degradation, and what safety protocols are essential?

  • Storage : Store in amber glass bottles at 0–6°C under inert gas (argon/nitrogen) to inhibit moisture absorption and thermal decomposition .
  • Safety : Use PPE (gloves, goggles, face shields) and work in a fume hood. Avoid contact with water; neutralize spills with sodium bicarbonate .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • FT-IR : Confirm sulfonyl chloride (S=O stretch at ~1370 cm⁻¹ and ~1180 cm⁻¹) and hydroxyl group (broad O-H stretch at ~3200 cm⁻¹) .
  • ¹⁹F NMR : Identify the trifluoromethyl group as a singlet near δ -60 ppm.
  • Mass Spectrometry : Use high-resolution MS to distinguish isotopic patterns (e.g., Cl⁻ and CF₃ groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using this sulfonyl chloride in nucleophilic substitutions?

  • Root Cause Analysis : Competing hydrolysis (due to trace moisture) or steric hindrance from the trifluoromethyl group may reduce yields.
  • Optimization :

  • Pre-dry solvents (e.g., THF over molecular sieves).
  • Use a hindered base (e.g., 2,6-lutidine) to minimize side reactions .
  • Monitor reaction progress via TLC (silica gel, UV-active spots).

Q. What strategies mitigate side reactions during sulfonamide synthesis with this compound?

  • Methodology :

  • Stepwise Coupling : React with amines in dichloromethane at -20°C to control exothermicity. Use pyridine or DMAP to scavenge HCl .
  • Workup : Extract unreacted sulfonyl chloride with cold aqueous NaHCO₃. Purify via column chromatography (hexane/ethyl acetate gradient) .

Q. How can computational modeling aid in predicting the reactivity of this compound in complex reaction systems?

  • DFT Calculations : Model the electron-withdrawing effects of the CF₃ group on sulfonyl chloride reactivity. Predict regioselectivity in electrophilic aromatic substitutions.
  • Solvent Effects : Simulate polarity impacts using COSMO-RS to optimize solvent choice (e.g., dichloroethane vs. acetonitrile) .

Q. What analytical approaches address discrepancies in mass spectral data for derivatives of this compound?

  • High-Resolution MS : Resolve isotopic clusters (e.g., ³⁵Cl/³⁷Cl, ¹⁹F) to confirm molecular formulas.
  • Tandem MS/MS : Fragment ions (e.g., loss of SO₂ or CF₃) to validate structural assignments .

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